1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
CAS No.: 1251611-72-9
Cat. No.: VC4762990
Molecular Formula: C24H26N4O3
Molecular Weight: 418.497
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251611-72-9 |
|---|---|
| Molecular Formula | C24H26N4O3 |
| Molecular Weight | 418.497 |
| IUPAC Name | 1-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C24H26N4O3/c1-15-7-10-18(11-8-15)27-24(31)20-13-28(14-21(29)26-17-5-3-4-6-17)23-19(22(20)30)12-9-16(2)25-23/h7-13,17H,3-6,14H2,1-2H3,(H,26,29)(H,27,31) |
| Standard InChI Key | BJKKQOSSJFFQPO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCC4 |
Introduction
The compound 1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds, which are known for their diverse biological activities. This compound is structurally complex and has potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various diseases.
Spectroscopic Analysis
The structure of such compounds can be confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The NMR spectrum would show characteristic signals for the cyclopentyl group, the naphthyridine ring, and the phenyl group. MS would provide molecular weight confirmation.
| Technique | Expected Signals |
|---|---|
| 1H NMR | Cyclopentyl protons (1.5-2.5 ppm), aromatic protons (7.0-8.5 ppm) |
| 13C NMR | Cyclopentyl carbons (20-40 ppm), aromatic carbons (120-150 ppm) |
| MS | Molecular ion peak corresponding to the molecular weight |
Potential Applications
Given the structural complexity and the known biological activities of naphthyridine derivatives, 1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide could be explored for various medicinal applications. This includes potential use as antimicrobial agents, anticancer drugs, or anti-inflammatory compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume